molecular formula C6H7BClNO2 B6337991 2-Chloro-3-methylpyridine-4-boronic acid CAS No. 2096341-42-1

2-Chloro-3-methylpyridine-4-boronic acid

Cat. No.: B6337991
CAS No.: 2096341-42-1
M. Wt: 171.39 g/mol
InChI Key: GDEMNHNLYRDTAE-UHFFFAOYSA-N
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Description

“2-Chloro-3-methylpyridine-4-boronic acid” is a chemical compound with the CAS Number: 1029654-29-2 . It has a molecular weight of 171.39 . This compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported using a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OB(O)c1cccnc1Cl .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with organic halides or pseudohalides to form carbon-carbon bonds . Protodeboronation of alkyl boronic esters has also been reported .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 171.39 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Boron Removal in Desalination

Boron, often in the form of boric acid, poses challenges in seawater desalination due to its presence in drinking water. Research has focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, highlighting the critical role of feed solution pH and the speciation of boric acid in boron rejection. Advances in membrane technology and process optimization have been discussed to enhance boron removal efficiency in desalination applications (Tu, Nghiem, & Chivas, 2010).

Boron Nutrition in Plants

The development of a boron-buffered solution culture system for plant boron nutrition studies underscores the importance of boron in agriculture. This system allows for controlled studies on the role of boron in plant growth, providing insights into optimal boron levels for agricultural productivity (Asad, Bell, Dell, & Huang, 2004).

Boronic Acid in Drug Discovery

Boronic acids have gained attention in drug discovery due to their unique properties, such as enhancing drug potency and improving pharmacokinetics. The FDA approval of several boronic acid drugs and ongoing clinical trials underscore their potential in medicinal chemistry (Plescia & Moitessier, 2020).

Boron-Based Functional Materials

The versatility of boron-based compounds, such as BODIPY (Boron-Dipyrromethene), in medical diagnostics, treatment, and drug delivery systems highlights their significance in biomedical research. The development of BODIPY-modified drug carriers for cancer treatment and real-time imaging applications demonstrates the multifunctional capabilities of boron-based materials (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Environmental and Safety Aspects

The environmental impact and safety of boron-containing compounds, including their toxicity and regulatory aspects, are crucial for their application in various industries. Studies on boron toxicity, mechanisms of action, and safety guidelines are essential for the responsible use of boron-based chemicals (Hadrup, Frederiksen, & Sharma, 2021).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. It participates in the transmetalation process, where it is transferred from boron to palladium . This leads to the formation of a new carbon–carbon bond, which is a key step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its role in the Suzuki–Miyaura coupling reaction.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively under a variety of environmental conditions.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Boronic acids and their derivatives have a wide range of applications in organic synthesis . Future research may focus on developing new synthetic methods and applications for these compounds. For example, the protodeboronation of alkyl boronic esters has been paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Properties

IUPAC Name

(2-chloro-3-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEMNHNLYRDTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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